molecular formula C7H12O B074084 2,2,3-Trimethylcyclobutanone CAS No. 1449-49-6

2,2,3-Trimethylcyclobutanone

Cat. No.: B074084
CAS No.: 1449-49-6
M. Wt: 112.17 g/mol
InChI Key: XCNUTNIUANPMKW-UHFFFAOYSA-N
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Description

2,2,3-Trimethylcyclobutanone is an organic compound with the molecular formula C₇H₁₂O. It is a derivative of cyclobutanone, characterized by the presence of three methyl groups attached to the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylcyclobutanone typically involves the cyclization of suitable precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, where alkenes and ketenes react to form the cyclobutane ring. The reaction conditions often include the use of catalysts such as transition metals or photochemical activation to facilitate the cycloaddition process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethylcyclobutanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,3-Trimethylcyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylcyclobutanone involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. In biological systems, its interactions with enzymes or receptors may result in modulation of biochemical pathways, although detailed studies are required to elucidate these mechanisms .

Comparison with Similar Compounds

Uniqueness: 2,2,3-Trimethylcyclobutanone is unique due to the specific positioning of its three methyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclobutanone derivatives and contributes to its distinct behavior in chemical reactions and applications .

Properties

IUPAC Name

2,2,3-trimethylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-4-6(8)7(5,2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNUTNIUANPMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932444
Record name 2,2,3-Trimethylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-49-6
Record name 2,2,3-Trimethyl cyclobutanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3-Trimethylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,3-Trimethylcyclobutanone
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